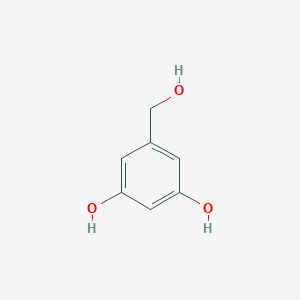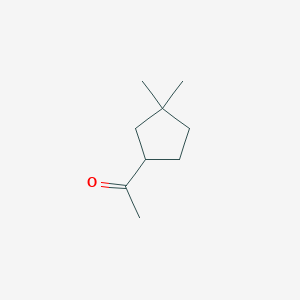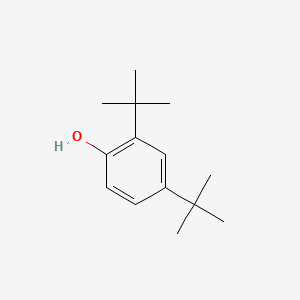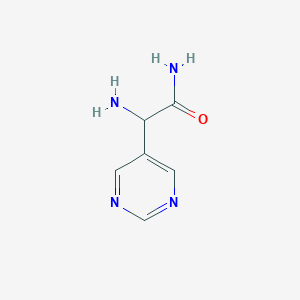
Amino(pyrimidin-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amino(pyrimidin-5-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a pyrimidine derivative that has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mecanismo De Acción
The mechanism of action of amino(pyrimidin-5-yl)acetamide is not fully understood. However, studies have suggested that this compound may act by inhibiting enzyme activity, specifically the activity of dihydrofolate reductase (DHFR), which is an important enzyme in the folate pathway. DHFR inhibition leads to a decrease in the production of nucleotides, which are essential for cell growth and division. This mechanism of action makes amino(pyrimidin-5-yl)acetamide a potential anti-cancer agent.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that amino(pyrimidin-5-yl)acetamide can have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory and anti-bacterial properties. In addition, amino(pyrimidin-5-yl)acetamide has been shown to affect protein synthesis and enzyme activity, leading to changes in cellular metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Amino(pyrimidin-5-yl)acetamide has several advantages for laboratory experiments. This compound is relatively easy to synthesize and is commercially available. It has also been extensively studied, and its mechanism of action is well-understood. However, there are also limitations to using amino(pyrimidin-5-yl)acetamide in lab experiments. This compound has low solubility in water, which can make it difficult to work with. In addition, its potential toxicity and side effects need to be carefully considered when using this compound in experiments.
Direcciones Futuras
There are several future directions for research on amino(pyrimidin-5-yl)acetamide. One potential direction is to investigate its potential as a drug target for various diseases, including cancer, inflammation, and bacterial infections. Another direction is to study its interaction with various receptors and enzymes to better understand its mechanism of action. Finally, further studies are needed to investigate the potential side effects and toxicity of this compound to determine its safety for use in humans.
Conclusion
In conclusion, amino(pyrimidin-5-yl)acetamide is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research. While there are limitations to using this compound in lab experiments, its potential as a drug target and its interaction with various receptors and enzymes make it a promising area of research for future studies.
Aplicaciones Científicas De Investigación
Amino(pyrimidin-5-yl)acetamide has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been investigated for its anti-cancer, anti-inflammatory, and anti-bacterial activities. In biochemistry, amino(pyrimidin-5-yl)acetamide has been studied for its effect on enzyme activity and protein synthesis. In pharmacology, this compound has been investigated for its potential as a drug target and its interaction with various receptors.
Propiedades
Número CAS |
146422-53-9 |
|---|---|
Nombre del producto |
Amino(pyrimidin-5-yl)acetamide |
Fórmula molecular |
C6H8N4O |
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
2-amino-2-pyrimidin-5-ylacetamide |
InChI |
InChI=1S/C6H8N4O/c7-5(6(8)11)4-1-9-3-10-2-4/h1-3,5H,7H2,(H2,8,11) |
Clave InChI |
SOJKFDPJAHOCPE-UHFFFAOYSA-N |
SMILES |
C1=C(C=NC=N1)C(C(=O)N)N |
SMILES canónico |
C1=C(C=NC=N1)C(C(=O)N)N |
Sinónimos |
5-Pyrimidineacetamide, -alpha--amino- |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-one, 4,5,6,7-tetrahydro-(9CI)](/img/structure/B135391.png)
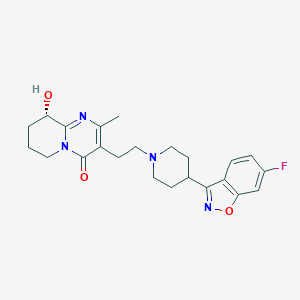
![2-(Methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene](/img/structure/B135394.png)

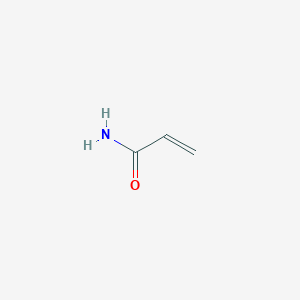
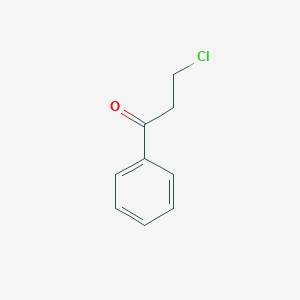
![(2S)-2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane](/img/structure/B135407.png)
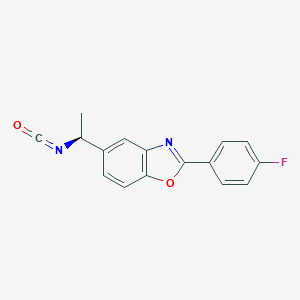
![8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B135414.png)
